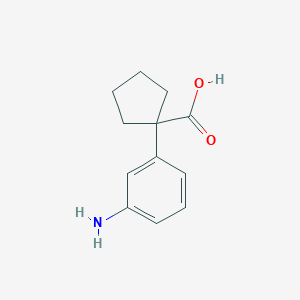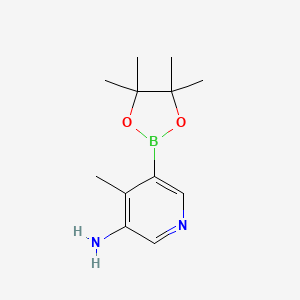![molecular formula C8H9Cl2NO B14037198 8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties. The presence of chlorine and the hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples. This approach uses a multiposition jar milling system, enabling the processing of up to 12 samples simultaneously . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines .
Wissenschaftliche Forschungsanwendungen
8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride: Similar in structure but with a bromine atom instead of chlorine.
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester: Contains a boronic acid ester group, offering different reactivity and applications.
Uniqueness
8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where chlorine’s reactivity is advantageous .
Eigenschaften
Molekularformel |
C8H9Cl2NO |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
8-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10H,4-5H2;1H |
InChI-Schlüssel |
NMMJQFYGQXHHIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1)C=CC=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)

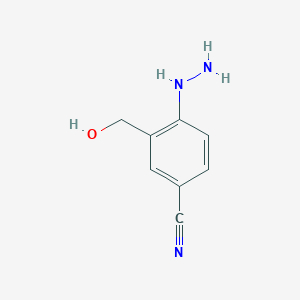

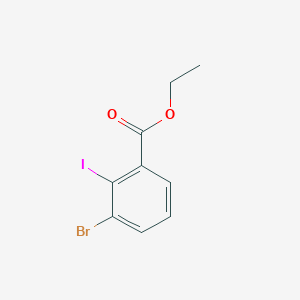
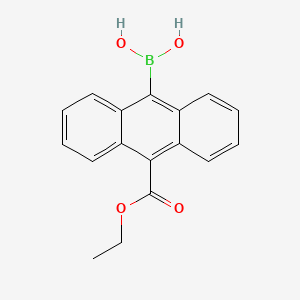
![2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14037142.png)

![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)

